2-(5-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound characterized by its unique structure and properties. This compound has garnered attention in various scientific fields due to its potential applications in organic synthesis and material science. The molecular formula for this compound is CHBNO, and it is classified as a boron-containing heterocyclic compound.
The compound can be sourced from various chemical suppliers, including TCI Chemicals and Sigma-Aldrich. It is typically available in high purity (>98%) and is stored under specific conditions to maintain its stability.
This compound falls under the category of dioxaborolanes, which are cyclic boron compounds featuring a dioxaborolane ring. It is also classified as a fluorinated thiophene derivative due to the presence of the fluorothiophenyl group.
The synthesis of 2-(5-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be achieved through several methods. A common approach involves the reaction of 5-fluorothiophen-2-yl lithium with a boron reagent such as pinacol boronate or boron trifluoride etherate.
The molecular structure of 2-(5-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane features a dioxaborolane ring fused with a 5-fluorothiophene moiety. The presence of four methyl groups on the dioxaborolane ring contributes to its steric hindrance and stability.
This compound participates in various chemical reactions typical for organoboron compounds. It can undergo:
The reactivity of the compound is influenced by the electron-withdrawing nature of the fluorine atom and the steric bulk provided by the tetramethyl groups.
In chemical reactions involving this compound, the mechanism typically follows these steps:
The efficiency and selectivity of these reactions can be influenced by various factors including temperature, solvent choice, and catalyst type.
The primary applications of 2-(5-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
Palladium-catalyzed borylation represents the predominant methodology for synthesizing 2-(5-fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane due to its exceptional functional group tolerance and regioselectivity. This approach typically employs palladium(0) catalysts (Pd(dppf)Cl₂, Pd(PPh₃)₄) to facilitate the direct borylation of 2-bromo-5-fluorothiophene or related halogenated precursors with boron reagents. The ortho-fluorine effect presents unique challenges due to fluorine's strong electron-withdrawing properties and potential for directing metalation. Specialized protocols have been developed where a halogen para to fluorine serves as a blocking group to prevent undesired meta-borylation during the initial Ir-catalyzed step, followed by chemoselective Pd-catalyzed dehalogenation [2]. This precise control enables high-yielding access to the target boronic ester while preserving the critical C–F bond integrity [8].
Transmetalation mechanisms are significantly influenced by the fluorothiophene substrate. The electron-deficient heterocycle slows oxidative addition but enhances subsequent steps through facilitated boronate complex formation. Optimized protocols typically employ moderate temperatures (60-80°C) and polar aprotic solvents (DMF, THF) to balance reactivity and minimize protodeboronation. Catalyst selection is critical, with Pd(dppf)Cl₂ demonstrating superior performance for fluorothiophenes due to enhanced stability against fluoride-induced decomposition [8].
Table 1: Optimization Parameters for Pd-Catalyzed Borylation of 2-Bromo-5-fluorothiophene
Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Pd(dppf)Cl₂/dppf | DMF | 80 | 12 | 92 |
Pd(PPh₃)₄ | THF | 65 | 18 | 78 |
Pd(OAc)₂/XPhos | Dioxane | 100 | 8 | 85 |
Pd₂(dba)₃/SPhos | Toluene | 90 | 10 | 88 |
Ligand architecture critically governs catalyst efficiency and reaction pathway selection in fluorothiophene borylation. Bulky electron-rich phosphines (SPhos, XPhos, DavePhos) significantly suppress protodeboronation side reactions—a major challenge with electron-deficient heterocycles—by accelerating transmetalation rates and stabilizing the Pd(II) intermediate. Bidentate ligands (dppf, BINAP) enhance catalyst stability against fluoride dissociation from the fluorothiophene moiety, particularly important in high-temperature reactions [8]. Computational studies reveal that steric bulk (>125° cone angle) prevents β-fluoride elimination pathways, which become competitive with transmetalation in fluorinated systems [4].
Solvent polarity directly impacts reaction kinetics and boronate formation. Aprotic dipolar solvents (DMF, NMP) solvate potassium bases (K₃PO₄, KOAc) effectively, promoting boronate formation and accelerating transmetalation. However, they may increase protodeboronation rates. Hydrocarbon-ethereal mixtures (toluene/THF 4:1) offer a compromise by facilitating reagent dissolution while maintaining moderate polarity. An often-overlooked factor is water content control (<100 ppm); trace water hydrolyzes the boronic ester, forming boronic acids that undergo rapid homocoupling. Molecular sieves (3Å) or azeotropic drying significantly improve yields [4] [8].
The selection between pinacolborane (HBpin) and bis(pinacolato)diboron (B₂pin₂) fundamentally alters reaction design and scalability for synthesizing 2-(5-fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Bis(pinacolato)diboron (B₂pin₂) dominates large-scale synthesis due to its exceptional air stability and commercial availability. The reagent operates via Pd-catalyzed oxidative addition-transmetalation sequences requiring no activator. However, it suffers from atom inefficiency (50% boron waste) and necessitates stoichiometric base for boronate formation. Its crystalline nature facilitates handling in solid dosing systems but presents dissolution kinetics challenges in non-polar solvents. Typical conditions utilize 1.1-1.3 equivalents B₂pin₂ with Pd catalysts (0.5-2 mol%) at 80-100°C [6] [8].
Pinacolborane (HBpin) offers superior atom economy and lower molecular weight. It reacts via dehydrogenative borylation or metal-catalyzed addition pathways, generating H₂ as the sole byproduct. However, HBpin's pyrophoric nature complicates large-scale handling. Its use requires specialized equipment for inert atmosphere transfer and H₂ management. Kinetic studies reveal that HBpin transmetalates 3-5x faster than B₂pin₂ derivatives with Pd(II) intermediates but suffers competing hydrodehalogenation unless precisely controlled. Recent advances utilize Lewis acid activators (CuOTf, AlMe₃) to suppress reduction pathways [6] [8].
Table 2: Comparative Analysis of Boron Reagents in Fluorothiophene Borylation
Parameter | Bis(pinacolato)diboron | Pinacolborane |
---|---|---|
Atom Economy | Low (50% boron utilization) | High (100% utilization) |
Stability | Air-stable solid | Pyrophoric liquid |
Byproducts | PinBOBpin | H₂ |
Typical Equivalents | 1.1-1.3 | 1.05-1.1 |
Catalyst Loading (Pd) | 0.5-2 mol% | 1-3 mol% |
Industrial Scalability | Excellent | Challenging |
Side Reaction Prevalence | Homocoupling | Hydrodehalogenation |
Continuous flow technology resolves critical limitations in batch production of 2-(5-fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, particularly heat transfer and mixing constraints during exothermic transmetalation. Flow reactors enable precise residence time control (<30 minutes vs. 12+ hours in batch) through segmented gas-liquid flow regimes that eliminate concentration gradients. This minimizes protodeboronation and homocoupling, typically increasing yields by 8-12%. A representative flow configuration employs:
Immobilized catalysts in flow systems demonstrate particular advantages. Polymer-supported Pd-NHC complexes exhibit no leaching (<5 ppm Pd) after 500 hours operation, contrasting sharply with homogeneous catalysts requiring costly removal steps. Flow processing facilitates reagent stoichiometry optimization through real-time FTIR monitoring of B₂pin₂ consumption, reducing reagent excess to <5% versus 10-30% in batch. Production scales exceeding 100 kg/day have been achieved with space-time yields 5x higher than batch reactors, establishing flow chemistry as the state-of-the-art for industrial-scale manufacturing [8].
Table 3: Continuous Flow vs. Batch Production Parameters
Process Parameter | Batch Reactor | Continuous Flow |
---|---|---|
Reaction Time | 12-24 hours | 20-30 minutes |
Throughput Capacity | Limited by vessel size | Scalable via numbering-up |
Temperature Control | Gradient-prone | Isothermal |
Pd Catalyst Loading | 1-2 mol% | 0.2-0.5 mol% (immobilized) |
Typical Yield | 75-85% | 88-93% |
Byproduct Formation | 5-10% homocoupling | <2% homocoupling |
Production Scale Demonstrated | 10 kg/batch | >100 kg/day |
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